
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is an organic compound belonging to the class of alkylated phenols. This compound is characterized by its bulky tert-butyl groups and an ethylhexyl side chain attached to the phenolic ring. It is primarily used as an antioxidant and stabilizer in various industrial applications, including polymers, fuels, and lubricants.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutylene in the presence of a strong acid catalyst such as aluminum chloride or triflic acid. The reaction is carried out under controlled temperature and pressure conditions to ensure selective alkylation at the desired positions on the phenol ring .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as zeolites, is also common in industrial processes to facilitate the alkylation reaction .
化学反应分析
Types of Reactions
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidation products.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The tert-butyl and ethylhexyl groups can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts, along with elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroquinones. Substitution reactions can lead to a variety of alkylated or functionalized phenols .
科学研究应用
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers due to oxidation.
Biology: The compound is studied for its antioxidant properties, which can protect biological systems from oxidative stress.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its antioxidant activity.
作用机制
The antioxidant activity of 2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is primarily due to its ability to donate hydrogen atoms from the phenolic group, neutralizing free radicals and preventing oxidative damage. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This mechanism involves the stabilization of free radicals and the interruption of radical chain reactions .
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Lacks the ethylhexyl side chain, making it less effective as an antioxidant in certain applications.
2,4-Di-tert-butylphenol: Similar structure but different substitution pattern, leading to variations in reactivity and stability.
2,6-Di-tert-butyl-4-methylphenol (BHT): Commonly used antioxidant with a methyl group instead of an ethylhexyl group
Uniqueness
2,6-Di-tert-butyl-4-(2-ethylhexyl)phenol is unique due to its combination of bulky tert-butyl groups and a long ethylhexyl side chain. This structure provides enhanced steric protection and increased solubility in non-polar solvents, making it particularly effective in stabilizing hydrocarbon-based products .
属性
CAS 编号 |
816462-78-9 |
|---|---|
分子式 |
C22H38O |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-(2-ethylhexyl)phenol |
InChI |
InChI=1S/C22H38O/c1-9-11-12-16(10-2)13-17-14-18(21(3,4)5)20(23)19(15-17)22(6,7)8/h14-16,23H,9-13H2,1-8H3 |
InChI 键 |
VJRINUKEPADBHG-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


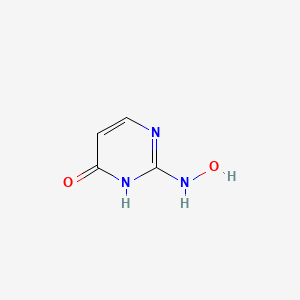
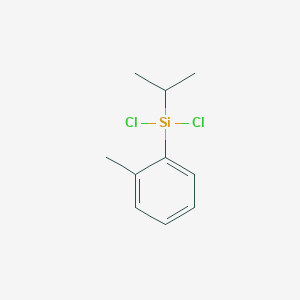

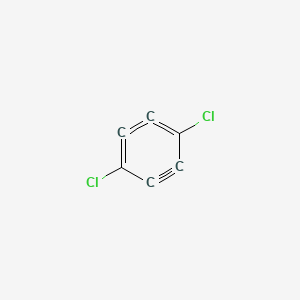
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

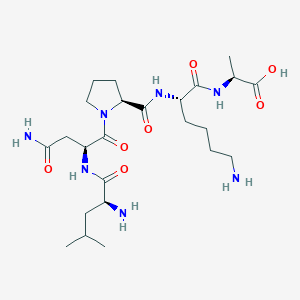
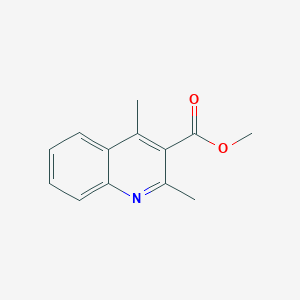
![1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene](/img/structure/B14220252.png)
![2-[(4-Chloro-2-iodophenyl)sulfanyl]-6-methoxyaniline](/img/structure/B14220254.png)
![Oxazole, 4-(bromomethyl)-2-[4-(1,1-dimethylethyl)phenyl]-5-methyl-](/img/structure/B14220259.png)
![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)


